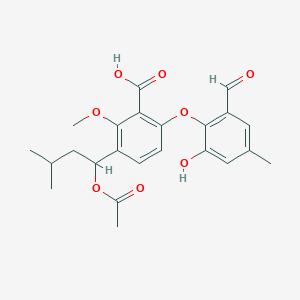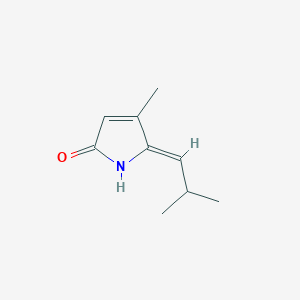
2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.206 g/mol. It is also known by the name pulchellalactam . This compound is characterized by its pyrrol-2-one core structure, which is a five-membered lactam ring.
Preparation Methods
The synthesis of 2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimized reaction conditions to ensure high efficiency and scalability.
Chemical Reactions Analysis
2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar compounds to 2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- include other pyrrol-2-one derivatives. These compounds share the core lactam structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(5Z)-4-methyl-5-(2-methylpropylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)4-8-7(3)5-9(11)10-8/h4-6H,1-3H3,(H,10,11)/b8-4- |
InChI Key |
NZFGXTZLJPSCGW-YWEYNIOJSA-N |
Isomeric SMILES |
CC\1=CC(=O)N/C1=C\C(C)C |
SMILES |
CC1=CC(=O)NC1=CC(C)C |
Canonical SMILES |
CC1=CC(=O)NC1=CC(C)C |
Synonyms |
pulchellalactam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


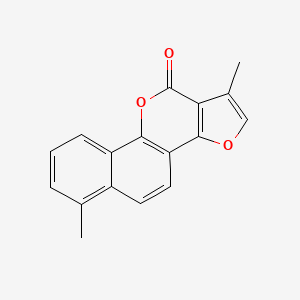

![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)
![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)


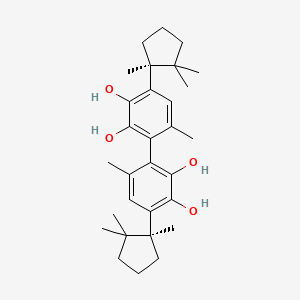
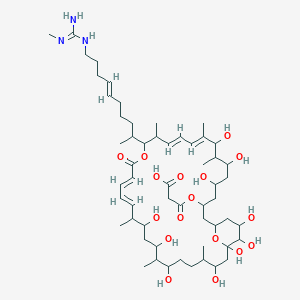

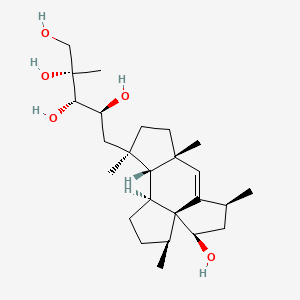

![3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)-](/img/structure/B1246370.png)

